molecular formula C15H20N4O3 B2444918 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1421457-30-8

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Número de catálogo: B2444918
Número CAS: 1421457-30-8
Peso molecular: 304.35
Clave InChI: BOVHRRXNZPOYBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a pyrazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Métodos De Preparación

The synthesis of 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidinone core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Análisis De Reacciones Químicas

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often show comparable pharmacological properties.

    Pyrazine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct biological properties and make it a valuable compound for drug discovery and development .

Actividad Biológica

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3} with a molecular weight of approximately 318.39 g/mol. The compound features a pyrrolidinone ring, a piperidine moiety, and a pyrazinyl ether, contributing to its pharmacological profile.

The primary biological activity of this compound is its inhibitory effect on Mycobacterium tuberculosis. The mechanism involves:

  • Target Enzyme : The compound acts as an inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway in Mtb.
  • Inhibition Potency : Studies indicate that the compound exhibits significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mtb strains .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has provided insights into optimizing the biological activity of this compound. Key findings include:

CompoundIC50 (μM)TargetComments
Lead Compound1.35 - 2.18MtbPromising anti-tubercular activity
Analog A13 - 22MtbImproved pharmacokinetics
Analog B8 - 10MtbSynergistic effects with other agents

These findings suggest that modifications to the piperidine and pyrazinyl groups can enhance potency and reduce cytotoxicity .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of non-replicating Mtb, indicating potential use in treating latent tuberculosis infections .
  • Combination Therapy : Research has shown that when used in combination with other anti-tubercular agents, the compound can achieve nearly complete sterilization of Mtb within two weeks in animal models .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties have revealed favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anti-tubercular agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between piperidine and pyrazine derivatives under anhydrous conditions (e.g., dimethylformamide or tetrahydrofuran as solvents) .
  • Carbonyl activation using reagents like carbodiimides (e.g., DCC) to facilitate amide bond formation between the pyrrolidinone and piperidine moieties .
  • Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates . Key steps are monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the pyrrolidin-2-one carbonyl signal appears near 170–175 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass-to-charge ratios .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. What preliminary safety precautions should researchers take when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the yield and purity of this compound during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane may enhance coupling efficiency .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) can accelerate specific steps .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .

Q. What computational approaches are employed to predict the binding affinity and pharmacokinetic properties of this compound?

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs) to predict binding modes .
  • QSAR Modeling : Quantitative Structure-Activity Relationship analysis correlates substituent effects (e.g., pyrazine ring modifications) with biological activity .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on logP and polar surface area .

Q. In designing structure-activity relationship (SAR) studies, what strategies are effective for modifying substituents to elucidate biological activity?

  • Pyrazine Ring Modifications : Introducing electron-withdrawing groups (e.g., -F or -Cl) at the 2-position may enhance target binding .
  • Piperidine Substituents : Varying the piperidine’s N-substituents (e.g., methyl vs. ethyl) can alter steric hindrance and pharmacokinetics .
  • Pyrrolidinone Ring Functionalization : Adding hydrophilic groups (e.g., -OH) improves solubility but may reduce membrane permeability .

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data across different studies?

  • Reproducibility Checks : Replicate experiments using identical reagents, catalysts, and conditions (e.g., anhydrous vs. hydrated solvents) .
  • Statistical Analysis : Apply ANOVA to compare yields under varying parameters (e.g., temperature, solvent) .
  • Cross-Validation : Use orthogonal assays (e.g., cell-based vs. enzyme inhibition) to confirm biological activity .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying catalytic conditions?

  • Catalyst Role : Transition-metal catalysts (e.g., Pd) may mediate C–N bond formation via oxidative addition/reductive elimination pathways .
  • Solvent Effects : Protic solvents (e.g., methanol) could stabilize intermediates through hydrogen bonding, altering reaction kinetics .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling tracks atom transfer during key steps, clarifying reaction mechanisms .

Propiedades

IUPAC Name

1-methyl-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-18-10-11(8-14(18)20)15(21)19-6-2-12(3-7-19)22-13-9-16-4-5-17-13/h4-5,9,11-12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVHRRXNZPOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.